molecular formula C9H8F2N2 B13586163 2-(2-Amino-1,1-difluoroethyl)benzonitrile

2-(2-Amino-1,1-difluoroethyl)benzonitrile

Katalognummer: B13586163
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: VXNBIFZUOWZCDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Amino-1,1-difluoroethyl)benzonitrile is an organic compound characterized by the presence of an amino group and two fluorine atoms attached to an ethyl group, which is further connected to a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,1-difluoroethyl)benzonitrile typically involves the introduction of the difluoroethyl group to a benzonitrile precursor. One common method involves the reaction of benzonitrile with a difluoroethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide. The reaction temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-1,1-difluoroethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitrobenzonitrile or nitrosobenzonitrile.

    Reduction: Formation of 2-(2-Aminoethyl)benzonitrile.

    Substitution: Formation of 2-(2-Hydroxyethyl)benzonitrile or 2-(2-Alkoxyethyl)benzonitrile.

Wissenschaftliche Forschungsanwendungen

2-(2-Amino-1,1-difluoroethyl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Amino-1,1-difluoroethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoroethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,2-Difluoroethyl)benzonitrile
  • 2-(2,2,2-Trifluoroethyl)benzonitrile
  • 2-(2,2-Difluoroethoxy)benzonitrile

Uniqueness

2-(2-Amino-1,1-difluoroethyl)benzonitrile is unique due to the presence of both an amino group and difluoroethyl group, which confer distinct chemical reactivity and biological activity. The difluoroethyl group enhances its stability and lipophilicity compared to non-fluorinated analogs, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C9H8F2N2

Molekulargewicht

182.17 g/mol

IUPAC-Name

2-(2-amino-1,1-difluoroethyl)benzonitrile

InChI

InChI=1S/C9H8F2N2/c10-9(11,6-13)8-4-2-1-3-7(8)5-12/h1-4H,6,13H2

InChI-Schlüssel

VXNBIFZUOWZCDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#N)C(CN)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.